Antimycin A3
描述
准备方法
合成路线和反应条件
抗霉素A3的合成涉及几个关键步骤,包括二内酯环的形成和各种官能团的连接。 一种常见的合成路线从制备3-O-苄基或3-O-异戊酰基衍生物开始,然后进行内酯化以形成核心结构 . 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成。
工业生产方法
抗霉素A3的工业生产主要是通过使用链霉菌属的菌种进行发酵过程 . 发酵液被提取和纯化以分离该化合物。 生物技术方面的进步使发酵条件的优化成为可能,从而提高了产量和纯度 .
化学反应分析
反应类型
抗霉素A3经历各种化学反应,包括:
还原: 此反应涉及去除氧原子或添加氢原子,导致形成还原衍生物。
常用试剂和条件
氧化: 常见的试剂包括高锰酸钾和三氧化铬,通常在酸性条件下使用。
还原: 常见的试剂包括硼氢化钠和氢化锂铝,通常在有机溶剂中使用。
形成的主要产物
从这些反应中形成的主要产物包括抗霉素A3的羟基化、羰基化和烷基化衍生物。 这些衍生物通常表现出改变的生物活性,可用于进一步的研究和开发 .
科学研究应用
抗霉素A3具有广泛的科学研究应用,包括:
化学: 用作研究电子传递和氧化还原反应的模型化合物。
生物学: 用于线粒体功能和细胞呼吸的研究。
作用机制
相似化合物的比较
类似化合物
抗霉素A1: 结构相似,但在二内酯环的烷基取代基中相差两个亚甲基碳.
抗霉素A2: 抗霉素家族的另一个成员,在烷基和酰基取代基上略有不同.
独特性
抗霉素A3由于其特定的结合亲和力和对电子传递链的抑制效应而具有独特性。 其独特的化学结构允许与线粒体成分进行靶向相互作用,使其成为生化和医学研究中宝贵的工具 .
生物活性
Antimycin A3, a member of the Antimycin complex, is a potent bioactive compound originally isolated from Streptomyces blastimyceticus. It has garnered attention for its diverse biological activities, particularly in oncology, antifungal applications, and its role in mitochondrial respiration inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound primarily acts as an inhibitor of mitochondrial respiration by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain. It binds to the Q site of this complex, effectively blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition leads to a decrease in ATP production and induces apoptosis in cells, particularly those with high levels of anti-apoptotic proteins like Bcl-2 .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : It has been shown to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The IC50 values for these effects range from 35 to 50 µM .
- Antifungal Properties : this compound demonstrates significant antifungal activity against pathogens such as Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) as low as 0.31 µg/mL .
- Antiparasitic and Insecticidal Effects : The compound also exhibits anthelmintic properties, making it a candidate for further investigation in parasitic infections .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells :
- Impact on Mitochondrial Function :
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activity Summary of this compound
Table 2: Structural Modifications and Their Effects
Compound | Modification Type | Binding Affinity (ΔG) | Activity Level |
---|---|---|---|
This compound | Original | -11.43 kcal/mol | Baseline |
Compound 11 | Tetralactone Core | -16.44 kcal/mol | High |
Compound 14 | Hydroxylated Core | -15.95 kcal/mol | Higher than A3 |
属性
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
Record name | Antimycin A3b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimycin A3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTIMYCIN A3B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Purothionin AII | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。